3,4,5-triethoxy-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide
Description
3,4,5-Triethoxy-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide is a synthetic small molecule characterized by a 3,4,5-triethoxy-substituted benzamide core linked to a 1-(propane-1-sulfonyl)-tetrahydroquinolin-7-yl group. Its molecular formula is C₂₅H₃₇N₂O₇S, with a calculated molecular weight of 509.71 g/mol. The propane-1-sulfonyl moiety enhances solubility and hydrogen-bonding capacity, while the triethoxy groups may influence membrane permeability and metabolic stability.
Properties
IUPAC Name |
3,4,5-triethoxy-N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H34N2O6S/c1-5-14-34(29,30)27-13-9-10-18-11-12-20(17-21(18)27)26-25(28)19-15-22(31-6-2)24(33-8-4)23(16-19)32-7-3/h11-12,15-17H,5-10,13-14H2,1-4H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYIOUPGKQMQBAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C3=CC(=C(C(=C3)OCC)OCC)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H34N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-triethoxy-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide typically involves multiple steps:
Formation of the Tetrahydroquinoline Core: : This step often employs a condensation reaction between aniline derivatives and ethyl acetoacetate under acidic or basic conditions.
Introduction of the Propane-1-sulfonyl Group: : This can be achieved by reacting the intermediate with propane-1-sulfonyl chloride in the presence of a base like triethylamine.
Attachment of the Benzamide Moiety: : This final step involves coupling the intermediate with 3,4,5-triethoxybenzoic acid using reagents such as carbodiimides (e.g., EDCI) and catalytic amounts of a base (e.g., DMAP).
Industrial Production Methods
Industrial synthesis might streamline these reactions using high-throughput techniques and optimized conditions. Methods like microwave-assisted synthesis or continuous flow chemistry can enhance the efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : Under appropriate conditions, such as with m-chloroperoxybenzoic acid (m-CPBA), the compound can undergo oxidation at the tetrahydroquinoline ring.
Reduction: : Using reducing agents like lithium aluminum hydride (LiAlH₄), the carbonyl group of the benzamide can be reduced to the corresponding amine.
Substitution: : Nucleophilic substitution reactions can occur, especially at the ethoxy groups when treated with strong nucleophiles.
Common Reagents and Conditions
Oxidation: : m-Chloroperoxybenzoic acid (m-CPBA), room temperature.
Reduction: : Lithium aluminum hydride (LiAlH₄), under inert atmosphere.
Substitution: : Sodium hydride (NaH) or potassium tert-butoxide (t-BuOK), in aprotic solvents like THF or DMF.
Major Products Formed
The products vary depending on the reaction. Oxidation might yield quinoline N-oxides, reduction produces amines, and substitution forms ethers or other derivatives depending on the nucleophile used.
Scientific Research Applications
3,4,5-Triethoxy-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide has a wide range of applications:
Chemistry: : As a building block for creating complex organic molecules.
Biology: : Potentially as a ligand in binding studies for proteins and nucleic acids.
Medicine: : Investigated for its bioactive properties, including antimicrobial, anti-inflammatory, or anticancer activities.
Industry: : Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The compound's mechanism of action typically involves interaction with specific molecular targets:
Molecular Targets: : It may bind to enzymes or receptors, altering their activity.
Pathways Involved: : Depending on its structure, it could interfere with signaling pathways, such as inhibiting kinases or modulating receptor activities.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues in the Tetrahydroquinoline-Benzamide Family
The following compounds share structural similarities with the target molecule but differ in substituents, affecting their physicochemical and biological properties:
Notes:
- Target vs.
- Target vs. Morpholine-Carbonyl Derivative () : Replacing sulfonyl with morpholine-carbonyl introduces a cyclic amine, which may improve water solubility but reduce electrophilicity.
- Positional Isomerism (): The 6-yl vs. 7-yl substitution in the tetrahydroquinoline scaffold could alter binding affinity in target proteins.
Substituent Effects on Physicochemical Properties
Biological Activity
3,4,5-triethoxy-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure characterized by a tetrahydroquinoline moiety , which is linked to a benzamide group through a sulfonyl connection. This structural arrangement is believed to contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₃N₃O₅S |
| Molecular Weight | 373.45 g/mol |
| CAS Number | 946336-33-0 |
The biological activity of this compound is thought to involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular signaling pathways, potentially leading to antiproliferative effects.
- Receptor Modulation : Interaction with various receptors could modulate downstream signaling pathways related to cell survival and proliferation.
- Antioxidant Activity : The presence of ethoxy groups may enhance the compound's ability to scavenge free radicals, contributing to its protective effects against oxidative stress.
Antiproliferative Effects
Recent studies have demonstrated that this compound exhibits significant antiproliferative activity against various cancer cell lines. For instance:
- IC50 Values : In vitro assays revealed IC50 values ranging from 0.5 µM to 2.0 µM across different cell lines (e.g., A2058 melanoma cells and HT-29 colon cancer cells) .
Case Studies
- Study on Melanoma Cells : A study assessed the effects of the compound on A2058 melanoma cells. The results indicated that treatment with the compound led to a reduction in cell viability and induced apoptosis, highlighting its potential as an anticancer agent.
- Toxicity Assessments : Toxicity assays showed that the compound has a favorable safety profile with low toxicity (LD50 > 20 mg/kg) in animal models, suggesting its potential for further development in therapeutic applications .
Comparative Analysis with Similar Compounds
In comparison with structurally similar compounds such as 4-bromo-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide, the triethoxy derivative exhibited enhanced biological activity due to the electron-donating effects of the ethoxy groups which may improve solubility and bioavailability .
| Compound Name | IC50 (µM) | Notes |
|---|---|---|
| 3,4,5-Triethoxy-N-[1-(propane-1-sulfonyl)-...benzamide | 0.5 - 2.0 | Significant antiproliferative activity |
| 4-Bromo-N-[1-(propane-1-sulfonyl)-...benzamide | 0.8 - 3.0 | Moderate activity; less effective than triethoxy derivative |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
